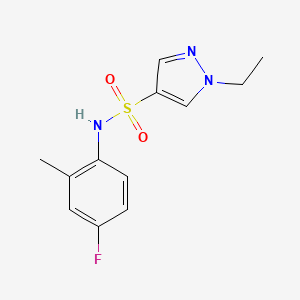![molecular formula C14H23N3O B5352293 (2R)-4-[(4-cyclopentylpyrimidin-2-yl)amino]-2-methylbutan-1-ol](/img/structure/B5352293.png)
(2R)-4-[(4-cyclopentylpyrimidin-2-yl)amino]-2-methylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-4-[(4-cyclopentylpyrimidin-2-yl)amino]-2-methylbutan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Applications De Recherche Scientifique
(2R)-4-[(4-cyclopentylpyrimidin-2-yl)amino]-2-methylbutan-1-ol has been found to have potential applications in various fields of research, including cancer treatment, cardiovascular diseases, and neurological disorders. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In cardiovascular diseases, it has been found to reduce inflammation and improve heart function. In neurological disorders, it has been shown to have neuroprotective effects and improve cognitive function.
Mécanisme D'action
The mechanism of action of (2R)-4-[(4-cyclopentylpyrimidin-2-yl)amino]-2-methylbutan-1-ol involves the inhibition of specific signaling pathways, such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. By inhibiting these pathways, this compound can prevent the growth and proliferation of cancer cells, reduce inflammation, and improve heart function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific application and the dosage used. In cancer treatment, this compound can induce cell death, inhibit angiogenesis, and reduce tumor growth. In cardiovascular diseases, it can reduce inflammation, improve endothelial function, and prevent cardiac remodeling. In neurological disorders, it can improve cognitive function, reduce oxidative stress, and prevent neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2R)-4-[(4-cyclopentylpyrimidin-2-yl)amino]-2-methylbutan-1-ol in lab experiments include its specificity, potency, and low toxicity. However, the limitations include the need for further studies to determine the optimal dosage and administration route, as well as its potential side effects.
Orientations Futures
For the research on (2R)-4-[(4-cyclopentylpyrimidin-2-yl)amino]-2-methylbutan-1-ol include investigating its potential applications in other fields, such as autoimmune diseases and metabolic disorders. Further studies are also needed to determine the optimal dosage and administration route for different applications, as well as its potential side effects and drug interactions. Additionally, the development of novel derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in various fields of research. Its mechanism of action involves the inhibition of specific signaling pathways, which can lead to the prevention and treatment of cancer, cardiovascular diseases, and neurological disorders. However, further studies are needed to determine its optimal dosage, administration route, and potential side effects. The development of novel derivatives and analogs of this compound may also lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Méthodes De Synthèse
The synthesis method of (2R)-4-[(4-cyclopentylpyrimidin-2-yl)amino]-2-methylbutan-1-ol involves the reaction of 2-methyl-4-nitrobutanol with 4-cyclopentylpyrimidine-2-amine in the presence of a reducing agent. The resulting product is then subjected to chromatographic purification to obtain the final compound.
Propriétés
IUPAC Name |
(2R)-4-[(4-cyclopentylpyrimidin-2-yl)amino]-2-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-11(10-18)6-8-15-14-16-9-7-13(17-14)12-4-2-3-5-12/h7,9,11-12,18H,2-6,8,10H2,1H3,(H,15,16,17)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKPVYCCURXZSF-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=NC=CC(=N1)C2CCCC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCNC1=NC=CC(=N1)C2CCCC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
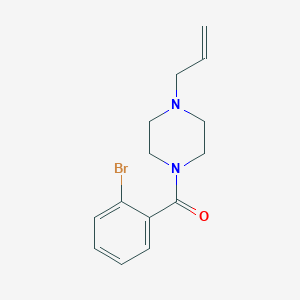
![N-[1-(4-methoxyphenyl)ethyl]-5-methyl-2-furamide](/img/structure/B5352220.png)
![N~3~-(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N~1~,N~1~-dimethyl-beta-alaninamide](/img/structure/B5352225.png)
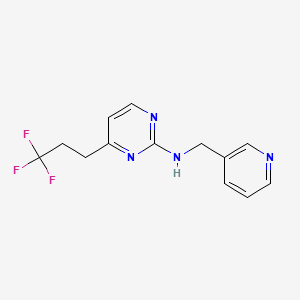
![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5352237.png)
![tert-butyl 2-[4-(difluoromethoxy)-3-methoxybenzylidene]hydrazinecarboxylate](/img/structure/B5352241.png)
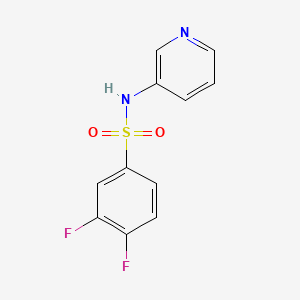
![N~2~-[(dimethylamino)carbonyl]-N~1~-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)glycinamide](/img/structure/B5352253.png)
![3-{[(2-iodophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5352260.png)
![N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5352273.png)
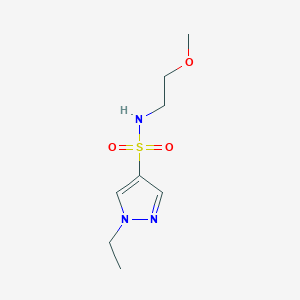
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B5352306.png)
![4-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}butanoic acid](/img/structure/B5352308.png)
